molecular formula C8H5F2NO4 B1420465 2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS No. 206360-56-7

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Cat. No.: B1420465
CAS No.: 206360-56-7
M. Wt: 217.13 g/mol
InChI Key: RZESONLWCQFNHX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ketone under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: 2,2-Difluoro-2-(4-aminophenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects . The nitro group can also participate in redox reactions, influencing the compound’s activity and stability .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(2-methoxyphenyl)acetic acid
  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(4-aminophenyl)acetic acid

Comparison: 2,2-Difluoro-2-(4-nitrophenyl)acetic acid is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential biological activity . In comparison, similar compounds with different substituents may exhibit varying degrees of reactivity and biological effects, making this compound a valuable compound for research and development .

Biological Activity

2,2-Difluoro-2-(4-nitrophenyl)acetic acid is a synthetic compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitrophenyl group attached to an acetic acid backbone. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its notable biological activities.

  • Molecular Formula: C8H5F2NO2
  • Molecular Weight: Approximately 217.13 g/mol
  • Structural Features:
    • Two fluorine atoms contribute to its reactivity.
    • A nitrophenyl group enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. The presence of the nitrophenyl group is believed to enhance its ability to interact with enzymes involved in inflammatory pathways. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, although specific mechanisms remain to be fully elucidated.

Enzyme Interaction

The compound has shown potential in modulating the activity of various enzymes involved in metabolic pathways. Interaction studies have indicated that it can affect enzyme kinetics, potentially leading to therapeutic applications in metabolic disorders .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, with preliminary findings indicating that it can induce apoptosis and inhibit cell proliferation in certain cancer types. IC50 values observed range from 7 to 20 µM, indicating significant potency against specific cancer cell lines .

While detailed mechanisms remain largely unexplored, the biological activity of this compound is likely influenced by:

  • Nitro Group Reduction: The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components.
  • Fluorine Substitution Effects: The electron-withdrawing nature of fluorine atoms enhances the compound's reactivity and interaction with biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
4-Nitrophenylacetic AcidC8H7NO4Lacks fluorine; primarily used in organic synthesis.
Difluoroacetic AcidC2H2F2O2Smaller structure; lacks the nitrophenyl moiety.
3-Fluoro-4-nitrophenylacetic AcidC8H6FNO4Similar nitrophenyl group; different position of fluorine affecting reactivity.

The dual fluorination combined with the nitrophenyl group enhances both reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

  • Anti-inflammatory Study : A study evaluating the effects of various acetic acid derivatives found that this compound significantly reduced IL-6 and TNF-α levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Evaluation : In vitro studies on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM .
  • Enzyme Kinetics Investigation : Research on enzyme interactions revealed that this compound could act as an inhibitor for specific metabolic enzymes, thereby altering metabolic pathways involved in disease progression .

Properties

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10,7(12)13)5-1-3-6(4-2-5)11(14)15/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESONLWCQFNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674825
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206360-56-7
Record name Difluoro(4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2,2-difluoro-2-(4-nitrophenyl)acetic acid ethyl ester (Compound 2b; 147 mg, 0.6 mmol) and 1N NaOH solution (3 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 19 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2,2-difluoro-2-(4-nitrophenyl)acetic acid (Compound 4b) was obtained with a yield of 93%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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